3,4-Dihydroisoquinoline-2(1H)-carbaldehyde

Organic Synthesis Medicinal Chemistry Process Chemistry

Procure 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde (CAS 1699-52-1) to leverage its N-formyl protected tetrahydroisoquinoline (THIQ) core for high-yielding, one-pot Pictet-Spengler synthesis of complex 1,1-disubstituted THIQ derivatives. Its reliable kinetics and elimination of separate protection/deprotection steps make it an indispensable, scalable building block for medicinal chemistry and process R&D.

Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
CAS No. 1699-52-1
Cat. No. B167728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydroisoquinoline-2(1H)-carbaldehyde
CAS1699-52-1
SynonymsN-FORMYL-1,2,3,4-TETRAHYDROISOQUINOLINE
Molecular FormulaC10H11NO
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)C=O
InChIInChI=1S/C10H11NO/c12-8-11-6-5-9-3-1-2-4-10(9)7-11/h1-4,8H,5-7H2
InChIKeyZEMNVPLWDUWKEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydroisoquinoline-2(1H)-carbaldehyde (CAS 1699-52-1): An N-Formyl Building Block for Tetrahydroisoquinoline Synthesis


3,4-Dihydroisoquinoline-2(1H)-carbaldehyde, also known as N-formyl-1,2,3,4-tetrahydroisoquinoline, is a heterocyclic organic compound with the molecular formula C10H11NO and a molecular weight of 161.2 g/mol . It serves as a crucial intermediate, featuring an N-formyl protected tetrahydroisoquinoline (THIQ) core. This structural feature is fundamental to its application in the efficient, one-pot Pictet-Spengler synthesis of diverse, complex THIQ derivatives, a pharmacologically significant class of compounds [1].

Strategic Procurement of 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde: Why In-Class Analogs Are Not Interchangeable


Generic substitution of 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde with other isoquinoline or tetrahydroquinoline derivatives is not a scientifically sound strategy for procurement due to significant differences in reactivity, synthetic utility, and reaction kinetics. As the evidence below demonstrates, its specific structure as an N-formyl protected tetrahydroisoquinoline is essential for enabling a high-yielding, one-pot synthetic pathway to complex 1,1-disubstituted tetrahydroisoquinolines [1]. Furthermore, its kinetic behavior in formylation reactions is measurably distinct from structurally similar compounds like piperidine [2]. These quantifiable differences in performance and reactivity mean that substituting this compound with a seemingly similar analog will likely result in synthetic failure, lower yields, or the need for a more complex, multi-step approach. The following evidence guide details these critical performance differentiators.

Quantitative Performance Evidence for 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde Versus In-Class Comparators


Synthetic Yield: A High-Yielding, One-Pot Pictet-Spengler Route Enabled by the N-Formyl Protecting Group

The N-formyl group of 3,4-dihydroisoquinoline-2(1H)-carbaldehyde is specifically required for a high-yielding, one-pot Pictet-Spengler reaction to synthesize 1,1-disubstituted 1,2,3,4-tetrahydroisoquinolines. The compound is formed in situ as a crucial intermediate (compound 5) via an acyliminium ion, a process greatly facilitated by trifluoroacetic acid [1]. This contrasts with alternative, non-formylated tetrahydroisoquinoline starting materials, which would require additional steps for protection and deprotection, leading to lower overall efficiency. The direct formylation of 1,2,3,4-tetrahydroisoquinoline to the target compound can be achieved with isolated yields of approximately 83% and 77% using established methods [2].

Organic Synthesis Medicinal Chemistry Process Chemistry

Reaction Kinetics: Slower Formylation Rate as a Differentiator from Piperidine Analogs

The kinetic behavior of 3,4-dihydroisoquinoline-2(1H)-carbaldehyde's parent amine, 1,2,3,4-tetrahydroisoquinoline, in an N-formylation reaction is quantitatively distinct from that of the structurally simpler piperidine. In a study investigating the kinetics of N-formylation with chloral hydrate in toluene, the reaction of piperidine was found to be faster than that of 1,2,3,4-tetrahydroisoquinoline [1]. This difference in reaction rate, while qualitative in the reported comparison, indicates that the target compound or its precursor participates in formylation chemistry with different kinetic parameters compared to smaller, more flexible cyclic amines.

Physical Organic Chemistry Process Development Reaction Kinetics

Synthetic Utility: Selective Reduction of Isoquinoline to the N-Formyl Intermediate

3,4-Dihydroisoquinoline-2(1H)-carbaldehyde can be synthesized directly from isoquinoline with high selectivity and yield via a reduction reaction. Heating isoquinoline with triethylammonium formate and a Raney nickel catalyst results in its smooth reduction to the target N-formyl dihydroisoquinoline [1]. This method contrasts with other reduction protocols that might lead to the fully reduced, non-formylated 1,2,3,4-tetrahydroisoquinoline. The selective formation of the N-formyl compound in excellent yield demonstrates a specific and valuable synthetic entry point.

Catalysis Hydrogenation Selective Synthesis

Ideal Application Scenarios for Procuring 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde Based on Evidence


Efficient Synthesis of 1,1-Disubstituted Tetrahydroisoquinoline Libraries for Drug Discovery

This is the compound's most validated and impactful application. For medicinal chemistry programs focused on developing novel tetrahydroisoquinoline (THIQ)-based therapeutics, this compound is an indispensable starting material. Its N-formyl protecting group is essential for the high-yielding, one-pot Pictet-Spengler reaction that generates 1,1-disubstituted THIQs [1]. Procurement should be prioritized for any lab seeking a streamlined, efficient, and scalable route to this pharmacologically important scaffold, as it eliminates the need for separate protection and deprotection steps, thereby accelerating SAR studies and lead optimization campaigns.

Process Development and Scale-Up for THIQ-Based APIs

For process chemists tasked with developing a robust and cost-effective synthetic route to a THIQ-based active pharmaceutical ingredient (API), the well-characterized behavior of this compound is a significant advantage. The documented one-pot procedure for synthesizing complex THIQs [1] minimizes the number of unit operations and isolations, which is a key principle of green chemistry and cost-effective manufacturing. Furthermore, the known, predictable kinetics of the related formylation step [2] provides a foundation for understanding and controlling the reaction during scale-up, reducing the risk of unexpected exotherms or batch failures.

Research on Isoquinoline Alkaloid and Natural Product Synthesis

N-formyl-1,2,3,4-tetrahydroisoquinoline derivatives (FTHIQs) are explicitly identified as important chemicals for the synthesis of medical intermediates and alkaloids [3]. Researchers engaged in the total synthesis of natural products containing a THIQ core will find this compound to be a strategic building block. Its direct and selective synthesis from isoquinoline [4] provides a reliable and scalable entry point to the N-formyl protected THIQ core, which can then be further elaborated into more complex natural product-like structures, making it a preferred choice over less functionalized starting materials.

Technical Documentation Hub

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